Etoxadrol hydrochloride

Catalog No.
S11254773
CAS No.
2650241-86-2
M.F
C16H24ClNO2
M. Wt
297.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoxadrol hydrochloride

CAS Number

2650241-86-2

Product Name

Etoxadrol hydrochloride

IUPAC Name

(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

InChI

InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1

InChI Key

YXNTVNNAXUKHQM-CLUYDPBTSA-N

Canonical SMILES

CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl

Isomeric SMILES

CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3.Cl

Etoxadrol hydrochloride is the salt form of Etoxadrol, a potent and stereospecific non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. As a member of the arylcyclohexylamine class, its mechanism involves binding to the phencyclidine (PCP) site within the NMDA receptor's ion channel, thereby blocking cation influx. This action is responsible for its dissociative anesthetic and analgesic properties. Developed for anesthesia, its use was discontinued in humans due to psychotomimetic side effects, but it remains a valuable research tool for investigating glutamatergic neurotransmission and NMDA receptor pharmacology, often benchmarked against compounds like ketamine.

Substituting Etoxadrol hydrochloride with its free base, a racemic mixture, or a different arylcyclohexylamine analog is inadvisable for reproducible research. The hydrochloride salt form is specifically manufactured to confer superior aqueous solubility and stability over the free base, which is critical for preparing reliable stock solutions for in vitro and in vivo studies. Furthermore, the pharmacological activity of etoxadrol resides almost exclusively in the (+)-enantiomer; using a racemic mixture or the alternative enantiomer would introduce confounding variables and drastically reduce target-specific potency at the NMDA receptor. Therefore, for studies requiring precise dosage and stereospecific receptor interaction, the pure hydrochloride salt of the (+)-enantiomer is not interchangeable with alternatives.

Formulation Advantage: Enhanced Aqueous Solubility as a Hydrochloride Salt

As an amine-containing compound, Etoxadrol is converted to its hydrochloride salt to significantly improve its physicochemical properties for laboratory use. The salt form typically exhibits much greater aqueous solubility and stability compared to the corresponding free base. For basic drugs, hydrochloride salts are the most common form, used in approximately 60% of cases to enhance dissolution rates and bioavailability, which is critical for creating homogenous, high-concentration stock solutions required for reproducible bioassays.

Evidence DimensionAqueous Solubility & Handling
Target Compound DataSignificantly higher as a hydrochloride salt
Comparator Or BaselineEtoxadrol free base (low aqueous solubility)
Quantified DifferenceQualitatively high; salt forms of basic drugs are standard for overcoming the poor water solubility of the free base.
ConditionsStandard aqueous buffer preparation for in vitro or in vivo research.

This improved solubility is a primary procurement driver, enabling the reliable and reproducible preparation of aqueous stock solutions for experimental assays.

Potency Profile: High-Affinity Binding to the NMDA Receptor PCP Site

Etoxadrol demonstrates high-affinity binding to the phencyclidine (PCP) site of the NMDA receptor. Radioligand displacement assays show a binding affinity (Ki) of 107 nM. While a direct, side-by-side comparison in a single study is not readily available, this affinity is in the same nanomolar range as other potent arylcyclohexylamine antagonists. For context, ketamine, a common in-class substitute, is generally considered less potent than other antagonists like PCP and MK-801 due to faster dissociation from the channel.

Evidence DimensionNMDA Receptor Binding Affinity (Ki)
Target Compound Data107 nM
Comparator Or BaselineKetamine (generally considered less potent with lower affinity than other high-potency arylcyclohexylamines)
Quantified DifferenceProvides a high-affinity tool for NMDA receptor antagonism.
ConditionsRadioligand displacement assay using [3H]TCP against the PCP binding site on the NMDA receptor.

For researchers requiring a high-affinity antagonist to ensure saturation of the PCP binding site at lower concentrations, Etoxadrol offers a well-characterized potency profile.

In-Vivo Efficacy: Demonstrated Anesthetic and Analgesic Activity

In clinical investigations, Etoxadrol hydrochloride demonstrated efficacy as an intravenous anesthetic. An administered dose of 0.75 mg/kg produced effective anesthesia for an average of 26 minutes. This was accompanied by profound and prolonged analgesia. Comparatively, ketamine is used clinically for anesthesia at doses of 1–4.5 mg/kg (IV). Although direct comparative studies are limited, the data suggests Etoxadrol is more potent than ketamine as an anesthetic agent in humans.

Evidence DimensionAnesthetic Dose (Human)
Target Compound Data0.75 mg/kg (IV)
Comparator Or BaselineKetamine: 1–4.5 mg/kg (IV)
Quantified DifferenceEtoxadrol is effective at a lower dose range than ketamine.
ConditionsIntravenous administration for primary anesthesia in clinical patients.

This higher in-vivo potency makes it a valuable tool for animal studies where lower compound volumes and concentrations are required to achieve dissociative or analgesic effects.

Preparation of High-Concentration Aqueous Stocks for Cellular and Electrophysiology Assays

Due to its enhanced aqueous solubility as a hydrochloride salt, this compound is the correct choice for researchers needing to prepare stable, concentrated stock solutions in buffers for use in neuronal cell culture, slice electrophysiology, or other aqueous-based in vitro assays.

In Vivo Neuropharmacology Studies Requiring a Potent NMDA Antagonist

Given its higher in-vivo potency compared to the common benchmark ketamine, Etoxadrol hydrochloride is suitable for animal models of analgesia, anesthesia, or neuroprotection where achieving maximal NMDA receptor blockade with lower dosing volumes is a procedural priority.

Reference Standard for Structure-Activity Relationship (SAR) Studies

As a well-characterized, high-affinity, and stereospecific NMDA antagonist, Etoxadrol hydrochloride serves as an ideal reference compound in SAR studies to validate new chemical entities targeting the PCP binding site on the NMDA receptor.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

297.1495567 g/mol

Monoisotopic Mass

297.1495567 g/mol

Heavy Atom Count

20

UNII

OB67QC801N
9A5JD3CML6

Dates

Last modified: 08-08-2024

Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity

Michael Sax, Bernhard Wünsch
PMID: 16719812   DOI: 10.2174/156802606776894483

Abstract

In the mid 1960s the (dioxolan-4-yl)piperidine derivatives dexoxadrol ((S,S)-1a) and etoxadrol ((S,S,S)-2a) were synthesized. Their pharmacological potential as analgesics, anesthetics and local anesthetics was evaluated in animal models and later on in clinical trials with patients. However, severe side effects including psychotomimetic effects, unpleasant dreams and aberrations stopped the clinical evaluation of dexoxadrol and etoxadrol. Both dioxolane derivatives represent NMDA receptor antagonists, which possess high affinity to the phencyclidine binding site within the NMDA receptor associated ion channel. In this review relationships between the structure of acetalic dexoxadrol analogues and homologues and their affinity toward the phencyclidine binding site of the NMDA receptor are summarized. In particular, high affinity is attained with compounds bearing two phenyl residues or one phenyl residue and an alkyl residue with two or three carbon atoms at the acetalic center. At least one oxygen atom of the oxygen heterocycle is necessary. Instead of the entire piperidine ring aminoalkyl substructures are sufficient for strong receptor interactions. Compounds with a primary amino moiety generally display the highest receptor affinity, whereas tertiary amines possess low affinity. Enlargement of the 1,3-dioxolane ring to a 1,3-dioxane ring or elongation of the oxygen heterocycle / amino group distance results in compounds with considerable NMDA receptor affinity.


Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol

Marion Aepkers, Bernhard Wünsch
PMID: 16169732   DOI: 10.1016/j.bmc.2005.07.030

Abstract

The synthesis and NMDA receptor affinity of ring and side-chain homologues of etoxadrol and dexoxadrol are described. For the regioselective synthesis of etoxadrol homologues, the regioisomeric 4-azidobutanediols (+/-)-9 and (+/-)-14 were employed. A synthesis of the enantiomerically pure azidobutanediols (S)-, (R)-9 and (S)-, (R)-14 was developed and the homochiral building blocks were used for the synthesis of enantiomerically pure etoxadrol and dexoxadrol homologues. The affinity of the racemic and enantiomerically pure primary amines toward the phencyclidine binding site of the NMDA receptor was investigated in receptor binding studies with tritium labeled [3H]-(+)-MK-801 as radioligand. Benzaldehyde derivatives (+/-)-12a, (+/-)-13a, and (+/-)-16a bearing a proton at the acetalic position do not interact significantly with the NMDA receptor. An enantioselective NMDA receptor binding was observed for the trans-configured 2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)ethanamine 13b, the (2-ethyl-2-phenyl-1,3-dioxan-4-yl)methanamine 16b, and the (2,2-diphenyl-1,3-dioxan-4-yl)methanamine 16c. The NMDA receptor affinity of these compounds resides almost exclusively in the (S)-configured enantiomers (2S,4S)-13b, (2S,4S)-16b, and (4S)-16c. The lowest Ki-value in this series was found for the (2S,4S)-configured 1,3-dioxolane (2S,4S)-13b (Ki = 69 nM), which is in the range of the Ki-value of the lead compounds etoxadrol and dexoxadrol, indicating that the 2-aminoethyl and the piperidin-2-yl substituents lead to similar NMDA receptor interactions.


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